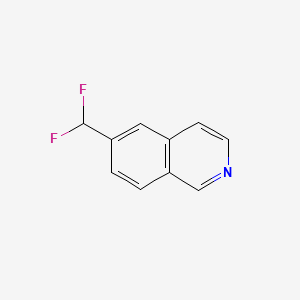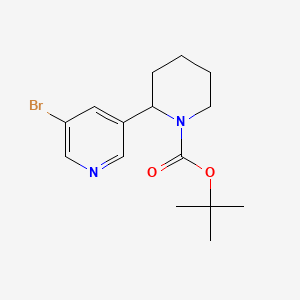![molecular formula C51H78S2Sn2 B598826 [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane CAS No. 1201921-81-4](/img/structure/B598826.png)
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves the reaction of organotin precursors with specific organic ligands. The reaction conditions may include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like palladium or platinum complexes.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The tin atoms in the compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Scientific Research Applications
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Some organotin compounds exhibit antimicrobial properties and are used in biocidal formulations.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Research has shown that certain organotin compounds have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
Stabilizers: Organotin compounds are used as stabilizers in the production of PVC and other polymers.
Coatings: They are used in marine coatings to prevent biofouling.
Mechanism of Action
The mechanism by which [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atoms can coordinate with various biological molecules, disrupting their normal function and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications in catalysis and biocidal formulations.
Triphenyltin Hydroxide: Used as a fungicide and in polymer stabilization.
Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is unique due to its specific structure, which may confer distinct reactivity and biological activity compared to other organotin compounds. Its large, complex organic ligands may also influence its solubility and interaction with other molecules.
Properties
IUPAC Name |
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-27-37-29-23-25-31-39(37)45(41-33-35-46-43(41)44-42(45)34-36-47-44)40-32-26-24-30-38(40)28-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-26,29-34H,3-22,27-28H2,1-2H3;6*1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSWTQJBACOQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C2(C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C)C5=CC=CC=C5CCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H78S2Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857038 |
Source


|
| Record name | [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
992.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201921-81-4 |
Source


|
| Record name | [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/new.no-structure.jpg)

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)




